molecular formula C8H6O2 B049619 Isophthalaldehyde CAS No. 626-19-7

Isophthalaldehyde

Cat. No. B049619
Key on ui cas rn: 626-19-7
M. Wt: 134.13 g/mol
InChI Key: IZALUMVGBVKPJD-UHFFFAOYSA-N
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Patent
US05428171

Procedure details

A solution of isophthalaldehyde (4.0 g) and 7-chloroquinaldine (5.39 g) in acetic anhydride was heated at 125° in an oil bath for 48 hours. The reaction was cooled to room temperature, diluted with ether (30 mL) and the resulting suspension was stirred vigorously. The solid title compound was collected by filtration and was used as such in the next step.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:10])[C:2]1[CH:9]=[CH:8][CH:7]=[C:4]([CH:5]=O)[CH:3]=1.[Cl:11][C:12]1[CH:21]=[C:20]2[C:15]([CH:16]=[CH:17][C:18]([CH3:22])=[N:19]2)=[CH:14][CH:13]=1>C(OC(=O)C)(=O)C.CCOCC>[Cl:11][C:12]1[CH:21]=[C:20]2[C:15]([CH:16]=[CH:17][C:18]([CH:22]=[CH:5][C:4]3[CH:3]=[C:2]([CH:9]=[CH:8][CH:7]=3)[CH:1]=[O:10])=[N:19]2)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC(C=O)=CC=C1)=O
Name
Quantity
5.39 g
Type
reactant
Smiles
ClC1=CC=C2C=CC(=NC2=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid title compound was collected by filtration

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2C=CC(=NC2=C1)C=CC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05428171

Procedure details

A solution of isophthalaldehyde (4.0 g) and 7-chloroquinaldine (5.39 g) in acetic anhydride was heated at 125° in an oil bath for 48 hours. The reaction was cooled to room temperature, diluted with ether (30 mL) and the resulting suspension was stirred vigorously. The solid title compound was collected by filtration and was used as such in the next step.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:10])[C:2]1[CH:9]=[CH:8][CH:7]=[C:4]([CH:5]=O)[CH:3]=1.[Cl:11][C:12]1[CH:21]=[C:20]2[C:15]([CH:16]=[CH:17][C:18]([CH3:22])=[N:19]2)=[CH:14][CH:13]=1>C(OC(=O)C)(=O)C.CCOCC>[Cl:11][C:12]1[CH:21]=[C:20]2[C:15]([CH:16]=[CH:17][C:18]([CH:22]=[CH:5][C:4]3[CH:3]=[C:2]([CH:9]=[CH:8][CH:7]=3)[CH:1]=[O:10])=[N:19]2)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC(C=O)=CC=C1)=O
Name
Quantity
5.39 g
Type
reactant
Smiles
ClC1=CC=C2C=CC(=NC2=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid title compound was collected by filtration

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2C=CC(=NC2=C1)C=CC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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